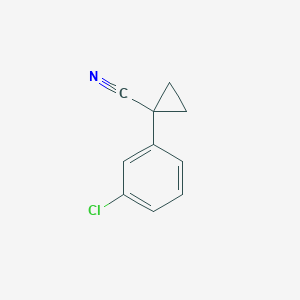
2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone is a chemical compound that has gained significant attention in scientific research due to its potential for various applications.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. It may also modulate the activity of certain neurotransmitters in the brain, leading to its potential as a treatment for neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to induce apoptosis in cancer cells, leading to its potential as an anti-cancer agent. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone in lab experiments is its relatively low toxicity compared to other compounds with similar activities. However, its limited solubility in water can pose challenges in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several potential future directions for research on 2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its anti-cancer activity, which could be further explored for the development of novel cancer therapies. Additionally, further studies could be conducted to elucidate its mechanism of action and optimize its therapeutic potential.
In conclusion, 2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone is a promising compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its therapeutic use.
Méthodes De Synthèse
The synthesis of 2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone involves the reaction of 2-chloroethanone with octahydro-6-hydroxy-1H-indene-1-carboxylic acid in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with acid to yield the final product.
Applications De Recherche Scientifique
2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been investigated for its potential in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Numéro CAS |
116373-84-3 |
|---|---|
Nom du produit |
2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone |
Formule moléculaire |
C11H17ClO2 |
Poids moléculaire |
216.7 g/mol |
Nom IUPAC |
2-chloro-1-(6-hydroxy-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-yl)ethanone |
InChI |
InChI=1S/C11H17ClO2/c12-6-11(14)9-4-2-7-1-3-8(13)5-10(7)9/h7-10,13H,1-6H2 |
Clé InChI |
UGZFMOUIJAVIJS-UHFFFAOYSA-N |
SMILES |
C1CC(CC2C1CCC2C(=O)CCl)O |
SMILES canonique |
C1CC(CC2C1CCC2C(=O)CCl)O |
Synonymes |
Ethanone, 2-chloro-1-(octahydro-6-hydroxy-1H-inden-1-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



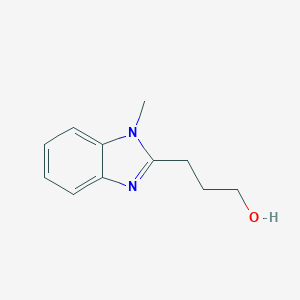
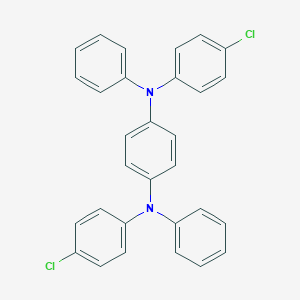
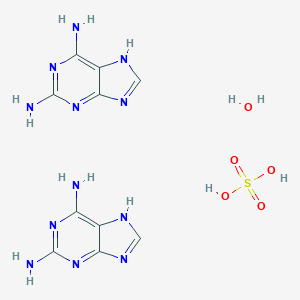
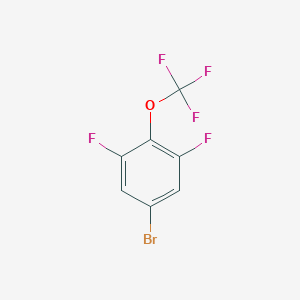
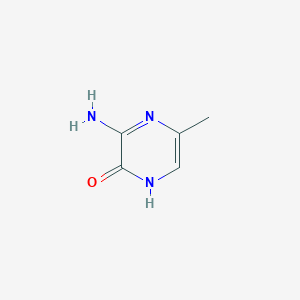
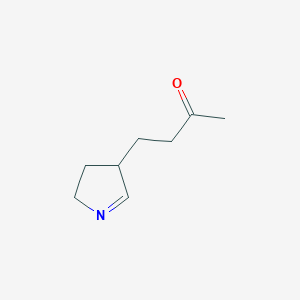
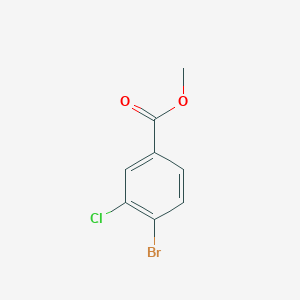

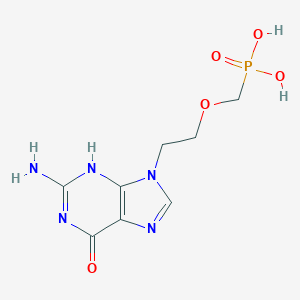
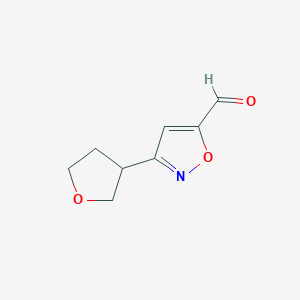
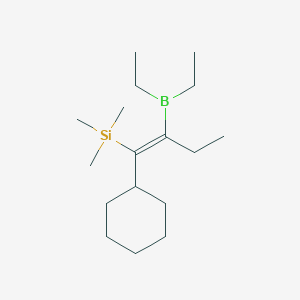
![2-(Hydroxymethyl)-1H-benzo[d]imidazole-4,7-diol](/img/structure/B40555.png)

